(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid
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Description
(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C15H22N4O5S and its molecular weight is 370.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- The synthesis of heterocyclic compounds and spiro derivatives from related chemical structures has been explored, highlighting the utility of these compounds in creating diverse molecular architectures. Such synthetic routes are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Rizk, 2012).
Antiviral Research
- A study on a structurally related compound showcased its role as a novel, irreversible inhibitor of human rhinovirus 3C protease. This research is significant for antiviral drug development, demonstrating the potential of such compounds in treating viral infections through specific enzymatic inhibition (Patick et al., 2005).
Development of New Materials
- The creation of new heterocyclic compounds with expected antibacterial activities from similar chemicals indicates the potential for developing new materials with specific biological properties. Such materials could have applications in medical devices, coatings, and as part of antimicrobial strategies (El-Hashash et al., 2015).
Molecular Structure Studies
- Investigations into the molecular structures of pyrazole derivatives have provided insights into the geometric parameters and biological activity origins. Understanding the structural basis of activity can guide the design of more effective compounds for various applications, including antitumor, antifungal, and antibacterial purposes (Titi et al., 2020).
Innovative Synthesis Methods
- Novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlight the continuous innovation in synthetic chemistry. These methods can lead to the development of N-fused heterocycles, which are valuable in pharmaceutical research and development (Ghaedi et al., 2015).
Properties
IUPAC Name |
(E)-4-[(1-methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-17-11-13(10-16-17)12-18(14(20)4-5-15(21)22)8-9-25(23,24)19-6-2-3-7-19/h4-5,10-11H,2-3,6-9,12H2,1H3,(H,21,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVNONSWDREOB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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